(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
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Overview
Description
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with similar structural features but lacking the hydrazinyl and methyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with additional triazole ring, showing different biological activities.
Uniqueness
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydrazinyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
6288-92-2 |
---|---|
Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H10N6/c1-4-10-6(12-8)5-3-9-13(2)7(5)11-4/h3H,8H2,1-2H3,(H,10,11,12) |
InChI Key |
CAJFOFKKMPXQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NN |
Origin of Product |
United States |
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